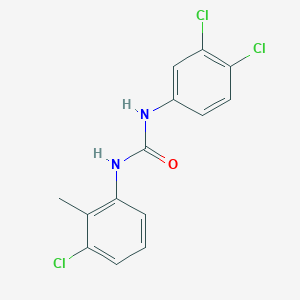![molecular formula C19H17N3O5S2 B254702 N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide (PBDA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBDA belongs to the class of benzothiazole derivatives and has been extensively studied for its biological activity, including its mechanism of action, biochemical and physiological effects, and its potential future directions in research.
Mecanismo De Acción
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide exerts its biological activity by inhibiting various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide has been shown to possess several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion in cancer cells. It also exhibits antioxidant activity by reducing the levels of reactive oxygen species (ROS) in cells. N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide has also been shown to possess anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, its stability under different experimental conditions and its potential toxicity to cells and tissues are some of the limitations that need to be considered.
Direcciones Futuras
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide has several potential future directions in scientific research, including its use as a therapeutic agent in cancer, neurodegenerative disorders, and cardiovascular diseases. It can also be used as a tool for studying the mechanisms of various biological processes, such as apoptosis, cell cycle regulation, and inflammation. Further studies are needed to explore the full potential of N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide in various fields of scientific research.
Conclusion:
In conclusion, N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a promising chemical compound with several potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and its future directions in research make it an interesting topic for scientific exploration. Further studies are needed to fully understand the therapeutic potential of N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide and its limitations in different experimental conditions.
Métodos De Síntesis
The synthesis of N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves a multi-step process that includes the reaction of 2-aminothiophenol with 2-chloro-5-nitrobenzoic acid, followed by the reduction of the nitro group with iron powder. The resulting compound is then reacted with N-(pyrrolidin-1-ylsulfonyl) chloride to form N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied in vitro and in vivo for its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Nombre del producto |
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C19H17N3O5S2 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O5S2/c23-18(12-3-6-15-16(9-12)27-11-26-15)21-19-20-14-5-4-13(10-17(14)28-19)29(24,25)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,21,23) |
Clave InChI |
VYDPFHGTRUCWOB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)

![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)

![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)